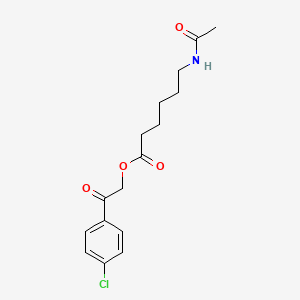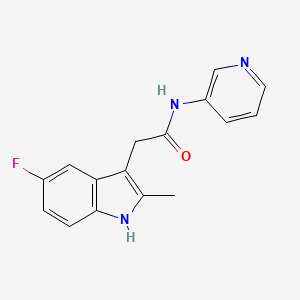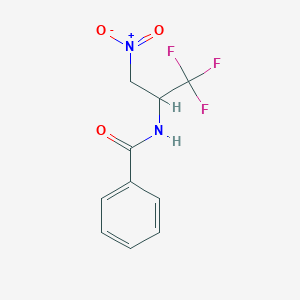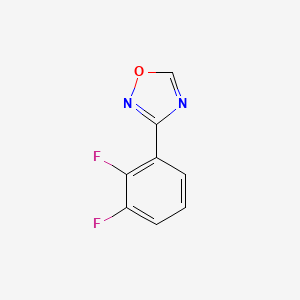
2-(4-Chlorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate is an organic compound with a complex structure that includes a chlorophenyl group, an oxoethyl group, and an acetylaminohexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to further reactions, such as condensation with hexanoic acid derivatives, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the rest of the structure.
4-Chlorophenylacetic acid: Contains the chlorophenyl group and an acetic acid moiety.
4-Chlorophenylalanine: An amino acid derivative with a chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H20ClNO4 |
|---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-acetamidohexanoate |
InChI |
InChI=1S/C16H20ClNO4/c1-12(19)18-10-4-2-3-5-16(21)22-11-15(20)13-6-8-14(17)9-7-13/h6-9H,2-5,10-11H2,1H3,(H,18,19) |
InChI Key |
IRPWHVKGVCYFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol dihydrochloride](/img/structure/B12453873.png)

![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12453911.png)
![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12453915.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B12453917.png)


![1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
![((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12453934.png)

![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12453943.png)
